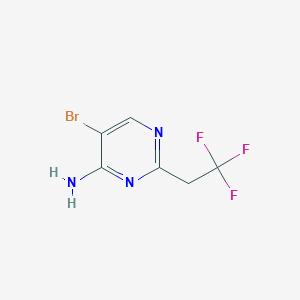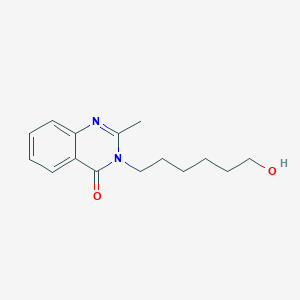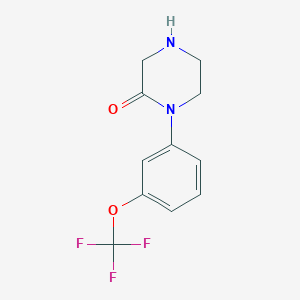![molecular formula C10H11BrClN B11859558 Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- CAS No. 832724-77-3](/img/structure/B11859558.png)
Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethyl)-1-(2-chlorobenzyl)aziridine is an organic compound that features a three-membered aziridine ring substituted with a bromomethyl group and a 2-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed by the reaction of an appropriate amine with an epoxide. For example, reacting 2-chlorobenzylamine with an epoxide under basic conditions can yield the aziridine ring.
Bromomethylation: The aziridine ring can then be bromomethylated using a bromomethylating agent such as bromoform or dibromomethane in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(bromomethyl)-1-(2-chlorobenzyl)aziridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include epoxides and other oxidized derivatives.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
2-(bromomethyl)-1-(2-chlorobenzyl)aziridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the aziridine ring can participate in ring-opening reactions. These reactions can lead to the formation of various derivatives with potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(chloromethyl)-1-(2-chlorobenzyl)aziridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(bromomethyl)-1-(2-fluorobenzyl)aziridine: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.
Propiedades
Número CAS |
832724-77-3 |
|---|---|
Fórmula molecular |
C10H11BrClN |
Peso molecular |
260.56 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine |
InChI |
InChI=1S/C10H11BrClN/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2 |
Clave InChI |
OBZUTGRBLUCPPM-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1CC2=CC=CC=C2Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
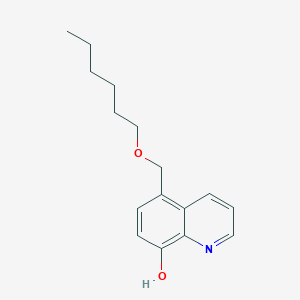
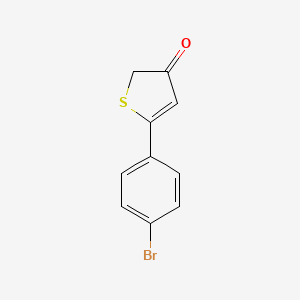
![6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11859501.png)
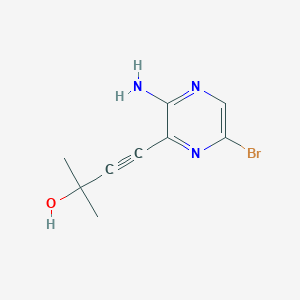
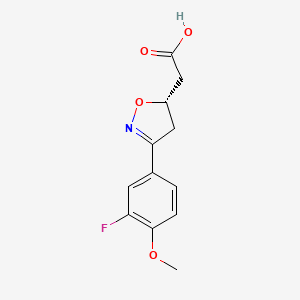

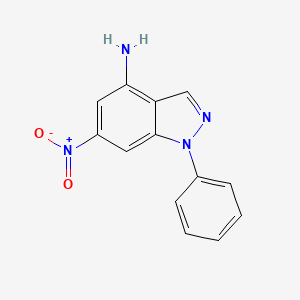
![2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11859525.png)

